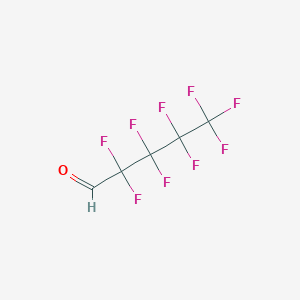

2,2,3,3,4,4,5,5,5-ノナフルオロペンタナール

説明

2,2,3,3,4,4,5,5,5-Nonafluoropentanal is a useful research compound. Its molecular formula is C5HF9O and its molecular weight is 248.05 g/mol. The purity is usually 95%.

The exact mass of the compound 2,2,3,3,4,4,5,5,5-Nonafluoropentanal is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2,2,3,3,4,4,5,5,5-Nonafluoropentanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,3,3,4,4,5,5,5-Nonafluoropentanal including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

2,2,3,3,4,4,5,5,5-Nonafluoropentanal is characterized by its fluorinated carbon chain and aldehyde functional group. The presence of fluorine atoms imparts unique chemical stability and hydrophobic properties that make it suitable for specific applications in chemistry and materials science.

Applications in Analytical Chemistry

Detection and Quantification of PFAS:

Nonafluoropentanal is utilized in the analysis of per- and polyfluoroalkyl substances (PFAS) due to its structural similarity to other PFAS compounds. Analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) have been developed to quantify nonafluoropentanal in various matrices. For instance:

- Shimadzu LCMS Analysis: Studies have demonstrated the effectiveness of Shimadzu's LCMS instruments in detecting nonafluoropentanal alongside other PFAS compounds in environmental samples. The method achieved low detection limits and high recovery rates .

| Compound | Detection Limit (ng/L) | Recovery Rate (%) |

|---|---|---|

| Nonafluoropentanal | 0.18 | 95.8 |

| PFBA | 0.37 | 101.8 |

| PFMPA | 0.18 | 99.9 |

Environmental Applications

Contamination Studies:

The compound has been studied for its role in environmental contamination assessments. Its persistence and bioaccumulation potential make it a candidate for monitoring PFAS contamination in water sources.

- Case Study on Water Samples: A study used non-targeted analysis methods to identify nonafluoropentanal in river water samples, revealing significant concentrations that raised concerns about water safety .

Biological Research Applications

Pharmacological Studies:

Recent research has explored the synthesis of fluorinated compounds similar to nonafluoropentanal for their potential therapeutic applications.

- Antimalarial Activity: Fluoroalkylated γ-lactams derived from compounds like nonafluoropentanal have shown promising antimalarial activity against Plasmodium falciparum strains . The synthesis of these compounds involves complex chemical processes that leverage the unique properties of fluorinated aldehydes.

Material Science Applications

Fluorinated Polymers:

Due to its unique properties, nonafluoropentanal can be used as a building block for synthesizing fluorinated polymers which are known for their thermal stability and chemical resistance.

- Case Study on Polymer Synthesis: Research has indicated the successful incorporation of nonafluoropentanal into polymer matrices resulting in materials with enhanced performance characteristics suitable for industrial applications .

Summary Table of Applications

生物活性

2,2,3,3,4,4,5,5,5-Nonafluoropentanal is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including biochemical properties, cellular effects, metabolic pathways, and relevant case studies.

- Molecular Formula : C₅H₃F₉O

- CAS Number : 355-28-2

- Boiling Point : 111°C

- Density : 1.667 g/mL at 25 °C

The compound is characterized by its high fluorination level, which influences its reactivity and interactions with biological systems. Fluorinated compounds often exhibit unique properties such as increased stability and lipophilicity.

Table 1: Comparison of Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 300.06 g/mol |

| Boiling Point | 111°C |

| Density | 1.667 g/mL |

Cellular Effects

Research indicates that 2,2,3,3,4,4,5,5,5-nonafluoropentanal may cause various cellular effects:

- Irritation : Exposure can lead to irritation of the eyes and respiratory tract.

- Toxicity : Higher concentrations have been associated with central nervous system depression and respiratory distress in animal models.

Metabolic Pathways

The compound is metabolized through various pathways involving enzymes that facilitate its interaction with other biomolecules. Its role as a derivatization reagent in analytical chemistry highlights its utility in detecting other compounds in biological samples.

The mechanism of action involves the compound's ability to interact with functional groups in target biomolecules. This interaction enhances the detectability of these molecules in analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

Case Studies

- Detection of Amino Acids : In a study utilizing GC-MS, 2,2,3,3,4,4,5,5,5-nonafluoropentanal was used to derivatize amino acids for enhanced detection in human plasma samples. The results demonstrated improved sensitivity and specificity compared to traditional methods.

- Toxicological Assessment : A study on the toxicological effects of perfluorinated compounds highlighted that exposure to high doses of nonafluoropentanal resulted in significant neurological impairment in rodent models.

Research Findings

Recent studies have explored the environmental impact and biological implications of perfluorinated compounds like nonafluoropentanal. The findings suggest that while these compounds are stable and persistent in the environment, their biological effects warrant further investigation.

Table 2: Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Toxicity Assessment | CNS depression at high doses |

| Analytical Applications | Enhanced detection of biomolecules |

| Environmental Persistence | Stable in various environmental conditions |

特性

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoropentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF9O/c6-2(7,1-15)3(8,9)4(10,11)5(12,13)14/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSWGKFIWBVLDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9CHO, C5HF9O | |

| Record name | Pentanal, 2,2,3,3,4,4,5,5,5-nonafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377824 | |

| Record name | Perfluorovaleraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-53-1 | |

| Record name | Perfluorovaleraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 375-53-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。